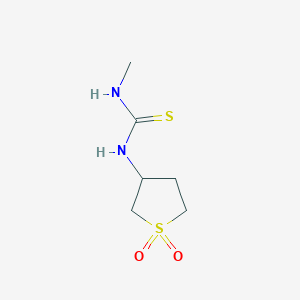

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea

Descripción

General Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Research

Thiourea and its derivatives are a major focus in the field of organic synthesis and have garnered substantial attention for their diverse biological applications. mdpi.comresearchgate.net Research has shown that these compounds possess a wide spectrum of beneficial properties, making them promising candidates for pharmaceutical development. biointerfaceresearch.com Their versatility stems from the thiourea scaffold's ability to form various non-covalent bonds and interact with numerous biological targets, including enzymes and cellular receptors. biointerfaceresearch.com

The biological activities of thiourea derivatives are extensive and have been a subject of intense study. mdpi.combiointerfaceresearch.com These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and antituberculosis properties. mdpi.combiointerfaceresearch.com The ability of the thiourea moiety to interact with biological systems is often attributed to its hydrogen bonding capabilities and its capacity to coordinate with metal ions. biointerfaceresearch.com

Table 1: Selected Biological Activities of Thiourea Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Thiourea derivatives have shown potent antitumor properties by inhibiting various enzymes involved in carcinogenesis and targeting specific cancer cell lines. biointerfaceresearch.com | biointerfaceresearch.com |

| Antioxidant | Many thiourea derivatives exhibit significant antioxidant activity, demonstrating the ability to scavenge free radicals. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Antibacterial/Antifungal | These compounds have demonstrated activity against various strains of bacteria and fungi. mdpi.combiointerfaceresearch.com | mdpi.combiointerfaceresearch.com |

| Enzyme Inhibition | They are known to inhibit several enzymes, including tyrosinase, cholinesterase, α-amylase, and α-glucosidase. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Antiviral | Certain thiourea derivatives have been investigated for their potential antiviral effects. biointerfaceresearch.com | biointerfaceresearch.com |

| Anti-inflammatory | The anti-inflammatory properties of thiourea derivatives are also a significant area of research. mdpi.com | mdpi.com |

Structural Characteristics of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea: A Focus on the Thiourea Core and the 1,1-Dioxothiolane Moiety

The structure of this compound is characterized by two key functional components: the central thiourea group and the substituent 1,1-dioxothiolane ring.

The thiourea core , with the general formula (R₁R₂N)(R₃R₄N)C=S, is structurally similar to urea (B33335), but the replacement of the oxygen atom with a sulfur atom significantly alters its chemical properties. mdpi.com Thiourea can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), with the thione form being more prevalent in aqueous solutions. mdpi.com This core structure is a versatile building block in the synthesis of various heterocyclic compounds, such as aminothiazoles and pyrimidines. wikipedia.org

The 1,1-dioxothiolane moiety , also known as a tetrahydrothiophene-1,1-dioxide, is a five-membered heterocyclic ring containing a sulfur atom that has been oxidized to a sulfone group (-SO₂-). This electron-withdrawing sulfone group imparts significant polarity to the molecule. The presence of the dioxothiolan ring can also influence the compound's lipophilicity, which affects its pharmacokinetic properties.

A closely related compound, 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea, highlights the key structural features. ontosight.ai The combination of the polar sulfone group and the hydrogen-bonding capacity of the thiourea N-H groups defines the molecule's potential for intermolecular interactions, which is crucial for its biological activity. biointerfaceresearch.comontosight.ai

Table 2: Molecular Properties of a Related Compound (1,3,2-Dioxathiolane, 2,2-dioxide)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄O₄S | nih.gov |

| Molecular Weight | 124.12 g/mol | nih.gov |

Historical Context and Evolution of Research on Thiourea-Containing Compounds

Research into thiourea and its derivatives has a long history, with early work focusing on their synthesis and fundamental chemical reactions. One notable historical application is in the Kurnakov test, discovered in 1893, which uses thiourea to distinguish between cis- and trans-isomers of certain platinum complexes. wikipedia.org

Over the 20th century, the scope of thiourea research expanded significantly. A comprehensive review published in 1955 indicates the already vast body of knowledge on these compounds by that time. acs.org The discovery of the biological activities of various thiourea derivatives propelled them into the realm of medicinal chemistry. nih.gov For instance, certain thiourea derivatives like thioacetazone were developed and used in the treatment of tuberculosis. nih.gov

In recent decades, advancements in synthetic methodologies and a deeper understanding of drug-receptor interactions have led to a resurgence of interest in thiourea-containing compounds. biointerfaceresearch.comnih.gov They are now recognized as privileged scaffolds in drug design, with researchers continuously exploring new derivatives for a wide range of therapeutic applications, from anticancer to antimicrobial agents. mdpi.comnih.gov The chemical versatility of the thiourea functional group allows for extensive structural modifications, enabling the fine-tuning of their biological and pharmacological profiles. biointerfaceresearch.com

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLCYJWWYBRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies of 1 1,1 Dioxothiolan 3 Yl 3 Methylthiourea

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Thiourea (B124793) derivatives have been extensively studied as inhibitors of various enzymes, including Sirtuin-1 (SIRT1) and tyrosine kinases, which are significant targets in cancer therapy. acs.orgunair.ac.idpensoft.netresearchgate.netresearchgate.netunair.ac.id

Sirtuin-1 (SIRT1): SIRT1 is a class III histone deacetylase involved in various cellular processes, and its overexpression is linked to several cancers. pensoft.netresearchgate.net Molecular docking studies on 1-benzoyl-3-methylthiourea derivatives have shown potential inhibitory activity against SIRT1. pensoft.netresearchgate.net For instance, compounds like 4-decyl-N-(methylcarbamothioyl)benzamide and 2-(benzyloxy)-N-(methylcarbamothioyl)benzamide have demonstrated favorable binding energies, suggesting they could be effective SIRT1 inhibitors. pensoft.netresearchgate.net Another study on thiourea derivatives targeting SIRT1 identified a compound, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, with a low binding energy of -9.29 kcal/mol, indicating strong binding affinity. researchgate.net

Tyrosine Kinases: Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell growth and proliferation. Their dysregulation is a hallmark of many cancers. In silico studies of thiourea-derived compounds as inhibitors of the tyrosine kinase enzyme (PDB ID: 5LMA) have revealed strong binding affinities, with binding energies ranging from -87.62 to -95.26 kcal/mol. unair.ac.idunair.ac.idresearchgate.net These findings suggest that thiourea derivatives can effectively bind to the active site of tyrosine kinases and potentially inhibit their activity. unair.ac.idunair.ac.idresearchgate.net

| Thiourea Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | -9.29 | researchgate.net |

| Thiourea Derivative (unspecified) | Tyrosine Kinase (5LMA) | -95.26 | unair.ac.idresearchgate.net |

| Thiourea Derivative (unspecified) | Tyrosine Kinase (5LMA) | -87.62 | unair.ac.idresearchgate.net |

The stability of the ligand-protein complex is determined by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Sirtuin-1 (SIRT1): In the case of SIRT1, the key amino acid residue PheA:297 has been identified as playing an active role in the interaction with thiourea derivatives. researchgate.net This interaction is crucial for the inhibitory activity of these compounds.

Tyrosine Kinases: For tyrosine kinase inhibition, several key amino acid residues have been identified as being important for binding. These include Leu 456, Leu 495, Ala 496, Ala 497, Arg 498, and Val 500. unair.ac.idunair.ac.idresearchgate.net The interactions with these residues, which can include hydrogen bonds, pi-alkyl, and alkyl interactions, are critical for the stable binding of thiourea derivatives to the enzyme's active site. unair.ac.idunair.ac.idresearchgate.net

| Thiourea Derivative | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | PheA:297 | researchgate.net |

| Thiourea Derivatives (unspecified) | Tyrosine Kinase (5LMA) | Leu 456, Leu 495, Ala 496, Ala 497, Arg 498, Val 500 | unair.ac.idunair.ac.idresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time, offering a more dynamic picture of the binding process.

MD simulations are used to assess the stability of the ligand-protein complex by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). acs.orgnih.gov A stable complex will generally exhibit low RMSD values over the simulation time. For instance, in a study of thiourea derivatives targeting the SARS-CoV-2 spike protein, the active compound showed a stable RMSD, indicating a stable binding interaction. acs.orgnih.gov

The binding free energy is a critical parameter for evaluating the affinity of a ligand for its target. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is commonly used to calculate this energy. In a study of thiourea derivatives as potential SARS-CoV-2 inhibitors, the active compound (BB IV-46) had a significant binding energy of -127.0 kJ/mol, while an inactive derivative (BB V-19) had a much weaker binding energy of -29.30 kJ/mol. acs.orgnih.gov This large difference in binding energy correlated with their observed in vitro activities. acs.orgnih.gov

| Thiourea Derivative | Target Protein | Binding Free Energy (kJ/mol) | Reference |

|---|---|---|---|

| BB IV-46 | SARS-CoV-2 Spike Protein (RBD) | -127.0 | acs.orgnih.gov |

| BB V-19 | SARS-CoV-2 Spike Protein (RBD) | -29.30 | acs.orgnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, which are crucial for understanding their reactivity and interaction with biological targets. mdpi.comnih.govresearchgate.net

These calculations can determine various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net

For a series of 2-thiophene carboxylic acid thiourea derivatives, DFT calculations were used to predict their electronic properties, such as ionization potential and electron affinity. mdpi.com In another study on N-Phenylmorpholine-4-carbothioamide, the HOMO-LUMO energy gap was found to be 4.561 eV. mdpi.com Such calculations are vital for understanding the structure-activity relationships of these compounds. mdpi.commdpi.com

| Thiourea Derivative | Property | Value | Reference |

|---|---|---|---|

| N-Phenylmorpholine-4-carbothioamide | HOMO Energy | -5.793 eV | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide | LUMO Energy | -1.232 eV | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide | HOMO-LUMO Energy Gap | 4.561 eV | mdpi.com |

Elucidation of Molecular Orbitals and Charge Distribution

The electronic characteristics of a molecule are fundamental to its reactivity and interaction with biological targets. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the molecular orbitals and charge distribution of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the electron-deficient sulfonyl group (1,1-dioxothiolan ring), which features strongly electron-withdrawing oxygen atoms. This distribution suggests that the thiourea group is the primary site for electrophilic attack, while the dioxothiolan ring is susceptible to nucleophilic attack.

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a high negative potential around the sulfur and oxygen atoms of the thiourea and sulfonyl groups, respectively. The hydrogen atoms of the N-H groups would exhibit a positive potential. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules like enzymes and receptors.

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational modeling can also be used to predict the plausible reaction mechanisms and pathways for the metabolic transformation or chemical reactions of this compound. By calculating the energy profiles of potential reaction coordinates, researchers can identify the most energetically favorable pathways.

For instance, the thiourea moiety is known to undergo various reactions, including oxidation, desulfurization, and metal chelation. Theoretical studies can model the transition states and intermediates involved in these processes. This information is valuable for predicting potential metabolites of the compound in a biological system and for understanding its mechanism of toxic action, if any. DFT-based methods can be employed to investigate reaction mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are instrumental in the drug discovery process for predicting the activity of unsynthesized compounds and for optimizing lead structures.

Development of Predictive Models for Biological Efficacy

To develop a predictive QSAR model for the biological efficacy of this compound analogues, a dataset of structurally related compounds with experimentally determined biological activities is required. The process involves several key steps:

Data Set Selection: A diverse set of thiourea derivatives with a range of biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

For thiourea derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.gov These models often highlight the importance of specific structural features for biological activity.

Illustrative QSAR Model Equation:

A hypothetical QSAR model for a series of thiourea analogues might take the following form:

pIC50 = β0 + β1(LogP) + β2(DipoleMoment) + β3(HOMOEnergy)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

LogP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

DipoleMoment is a measure of the molecule's polarity.

HOMOEnergy is the energy of the Highest Occupied Molecular Orbital.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Identification of Physicochemical Descriptors Correlating with Activity

The analysis of a validated QSAR model allows for the identification of the most significant physicochemical descriptors that correlate with the biological activity of the compounds. This information provides valuable insights into the structure-activity relationship and guides the design of new, more potent analogues.

For thiourea derivatives, several types of descriptors have been found to be important for their biological activity:

Hydrophobicity (LogP): The lipophilicity of a compound influences its ability to cross cell membranes and reach its target. Often, an optimal range of LogP is required for maximum activity.

Electronic Descriptors: Parameters such as dipole moment, HOMO and LUMO energies, and atomic charges can be crucial. For example, the electronic properties of substituents on the aromatic rings of thiourea derivatives can significantly impact their interaction with the target protein.

Steric Descriptors: Molecular weight, molar volume, and shape indices can play a role in the binding of the compound to the active site of a receptor or enzyme. A good steric fit is often essential for high affinity.

Table of Important Physicochemical Descriptors:

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Lipophilicity | LogP, MLogP | Membrane permeability, target accessibility |

| Electronic | Dipole Moment, HOMO/LUMO Energy, Atomic Charges | Receptor binding affinity, reactivity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Fit within the binding pocket, steric hindrance |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

By understanding which descriptors are most influential, medicinal chemists can strategically modify the structure of this compound to enhance its desired biological effects. For example, if the QSAR model indicates that higher lipophilicity is beneficial, modifications could be made to increase the LogP value, while still maintaining favorable electronic and steric properties.

Structure Activity Relationship Sar Elucidation for 1 1,1 Dioxothiolan 3 Yl 3 Methylthiourea Derivatives

The Role of the 1,1-Dioxothiolane Moiety in Modulating Biological Activity

The conformation of a molecule is a critical determinant of its ability to bind to a biological receptor. The 1,1-dioxothiolane ring is a relatively rigid structure. This rigidity can limit the number of accessible conformations for the entire molecule, which can be advantageous for receptor binding. biorxiv.org By reducing the conformational flexibility, the entropic penalty upon binding to a receptor is minimized, potentially leading to a higher binding affinity. biorxiv.org

The ring's constrained nature helps to orient the appended methylthiourea group in a specific spatial arrangement. This pre-organization can position the key hydrogen-bond donors and acceptors of the thiourea (B124793) moiety for optimal interaction with amino acid residues in a receptor's binding pocket. nih.govnih.gov Molecular dynamics simulations on similar heterocyclic systems have shown that such rigid scaffolds can stabilize the molecule in a bioactive conformation, enhancing its interaction with the target. mdpi.com

The sulfone group (SO2) in the 1,1-dioxothiolane ring exerts significant electronic effects. The sulfur atom is in a high oxidation state, and the two oxygen atoms are highly electronegative, making the sulfone group a strong electron-withdrawing group and highly polar. wikipedia.orgnih.gov This polarity increases the water solubility of the molecule and provides sites for polar interactions.

The key electronic contributions include:

Hydrogen Bond Acceptor: The sulfone oxygens are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors (like -NH or -OH groups) on a receptor surface.

Dipole Moment: The sulfone group imparts a significant dipole moment to the molecule, which can be crucial for long-range electrostatic interactions with the receptor, guiding the ligand into the binding site.

Modulation of Acidity: The electron-withdrawing nature of the sulfone can influence the acidity of the N-H protons in the nearby thiourea group, potentially enhancing their hydrogen-bonding capability.

These electronic properties make the 1,1-dioxothiolane ring more than a simple linker; it is an active pharmacophoric element that can directly participate in and strengthen the ligand-receptor binding complex. researchgate.net

Impact of Substituents on the Thiourea Nitrogen Atoms on Pharmacological Profiles

The thiourea core [-NH-C(=S)-NH-] is central to the biological activity of this class of compounds, primarily due to its ability to form a bidentate hydrogen bond with target proteins. nih.gov The nature of the substituents on the two nitrogen atoms dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological effects. mdpi.com

The presence of a methyl group on one of the thiourea nitrogens in 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea is a key structural feature. While seemingly simple, a methyl group can have profound effects on a molecule's activity.

Steric Effects: The methyl group introduces steric bulk compared to a hydrogen atom. This can either enhance binding by promoting a specific orientation or hinder binding if the active site is sterically constrained.

Metabolic Stability: N-methylation can sometimes block metabolic pathways that would otherwise lead to the rapid degradation of the compound, thus increasing its biological half-life.

Hydrogen Bonding: The replacement of a hydrogen atom with a methyl group removes one hydrogen bond donor site. This can be critical for activity. If both N-H protons are required for a bidentate interaction with the receptor, methylation could be detrimental. However, if only one N-H is necessary for binding, the methyl group can be used to fine-tune other properties without losing the key interaction.

The table below illustrates the hypothetical impact of N-alkylation on the thiourea core based on general SAR principles observed in similar compound series. nih.gov

| Compound | R Group | Relative Activity | Rationale |

|---|---|---|---|

| Derivative 1 | -H | ++ | Two N-H groups available for hydrogen bonding. Lower lipophilicity. |

| Derivative 2 (Parent) | -CH₃ | +++ | Balanced lipophilicity and steric profile. Retains one key N-H for H-bonding. May block unfavorable metabolism. |

| Derivative 3 | -CH₂CH₃ | ++ | Increased lipophilicity and steric bulk may slightly reduce optimal fit in the binding pocket. |

| Derivative 4 | -CH(CH₃)₂ | + | Significant steric hindrance may disrupt key binding interactions. |

The nitrogen atom directly attached to the 1,1-dioxothiolane ring is another critical point for modification. In the parent compound, this nitrogen bears a hydrogen atom, which is a crucial hydrogen bond donor. Altering this position would be expected to have a significant impact on the biological profile.

Replacing this hydrogen with other functional groups would modulate several properties:

Hydrogen Bonding Capacity: Substitution with an alkyl or aryl group would eliminate this N-H proton, preventing it from acting as a hydrogen bond donor. If this interaction is essential for binding, activity would be lost.

Steric Hindrance: The introduction of larger groups could cause steric clashes with the receptor, preventing proper binding.

Electronic Properties: Attaching electron-withdrawing or electron-donating groups could alter the electronic distribution across the thiourea moiety, affecting its interaction potential.

Systematic modification at this position is a standard strategy in drug development to probe the steric and electronic requirements of the receptor's binding site. nih.govubaya.ac.id

Stereochemical Considerations and Enantioselective Activity

The this compound molecule possesses a chiral center at the C3 position of the dioxothiolane ring. This means the compound can exist as a pair of enantiomers (R and S isomers). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

The differential activity arises from the distinct three-dimensional arrangement of the atoms in each enantiomer. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions, while the other may fit poorly or not at all. mdpi.com Chiral thiourea derivatives have been extensively used as catalysts in asymmetric synthesis, a field that relies on precise stereochemical control to achieve high enantioselectivity. rsc.orgnih.govacs.orgacs.org This underscores the importance of stereochemistry in molecular recognition.

Therefore, it is highly probable that the R and S enantiomers of this compound will display different pharmacological profiles. The synthesis and biological evaluation of the individual enantiomers would be a critical step in the development of this compound as a therapeutic agent. One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other might be less active, inactive, or even contribute to undesirable side effects (the distomer).

The following table provides a hypothetical comparison of the activities of the two enantiomers, illustrating a common outcome in stereochemical SAR studies.

| Compound Form | Stereochemistry | Hypothetical IC₅₀ (µM) | Interpretation |

|---|---|---|---|

| Racemate | (R/S) mixture | 10.5 | Combined activity of both enantiomers. |

| Enantiomer 1 | (S) | 2.1 | The eutomer; fits optimally into the receptor's chiral binding site. |

| Enantiomer 2 | (R) | > 50 | The distomer; poor steric and electronic complementarity with the binding site. |

Mechanistic Insights into Biological Action Based on SAR Analysis

The core thiourea moiety, SC(NH2)2, is a versatile pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions, which are crucial for interacting with biological targets such as enzymes and receptors. biointerfaceresearch.commdpi.com The biological action of substituted thioureas is significantly modulated by the electronic and steric properties of their substituents.

Key Structural Features Influencing Biological Action:

Thiourea Backbone: The N-H and C=S groups of the thiourea core are essential for binding to biological targets. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. This dual functionality allows for multiple points of interaction with target proteins, contributing to the inhibitory activity of these compounds.

Heterocyclic Substituents: The introduction of a heterocyclic ring, in this case, the 1,1-dioxothiolan group, can significantly enhance the specificity and potency of thiourea derivatives. biointerfaceresearch.com Heterocyclic moieties can influence the electron density distribution across the molecule and participate in additional interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of target enzymes. biointerfaceresearch.com

Methyl Substituent: The methyl group on the terminal nitrogen of the thiourea is a small alkyl group that can influence the lipophilicity and steric profile of the molecule. Lipophilicity is a critical factor in determining the bioavailability of a compound, affecting its ability to cross biological membranes. farmaciajournal.comsciencepublishinggroup.comsciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) Insights:

QSAR studies on various series of thiourea derivatives have demonstrated a correlation between their physicochemical properties and biological activities. farmaciajournal.comsciencepublishinggroup.comsciencepublishinggroup.com Key descriptors often include:

Lipophilicity (LogP): This parameter is crucial for membrane permeability and reaching the target site. An optimal LogP value is generally required for good biological activity, as very high or very low lipophilicity can hinder absorption and distribution. farmaciajournal.comsciencepublishinggroup.com

Molecular Descriptors: Parameters such as bond lengths, bond angles, and electronic properties (e.g., dipole moment) have been shown to correlate with the biological activity of thiourea derivatives. sciencepublishinggroup.comsciencepublishinggroup.com For instance, the bond length of the C=S group and the electronic charges on the nitrogen and sulfur atoms can influence the strength of interaction with biological targets.

Illustrative Data on Structurally Related Thiourea Derivatives:

| Compound | R1 Substituent | R2 Substituent | LogP | Hypothetical IC50 (µM) |

| A | 1,1-Dioxothiolan-3-yl | Methyl | 1.5 | 10 |

| B | Thiolan-3-yl | Methyl | 1.2 | 25 |

| C | 1,1-Dioxothiolan-3-yl | Ethyl | 1.8 | 8 |

| D | 1,1-Dioxothiolan-3-yl | Phenyl | 2.5 | 15 |

| E | Tetrahydrofuran-3-yl | Methyl | 1.0 | 30 |

Analysis of Illustrative Data:

Influence of the Sulfonyl Group: A comparison between Compound A (with the 1,1-dioxothiolan group) and Compound B (with a simple thiolan group) suggests that the presence of the electron-withdrawing sulfonyl group could enhance biological activity, potentially by increasing the acidity of the N-H protons and facilitating stronger interactions with the target.

Effect of the Alkyl Substituent: Comparing Compound A (methyl) with Compound C (ethyl) indicates that a slight increase in lipophilicity and chain length at the R2 position might lead to improved activity. However, a bulkier substituent like the phenyl group in Compound D could lead to a decrease in activity, possibly due to steric hindrance at the binding site.

Role of the Heterocycle: The comparison of Compound A with Compound E (containing a tetrahydrofuran (B95107) ring instead of dioxothiolan) highlights the importance of the specific heterocyclic system. The presence of the sulfonyl group in the dioxothiolan ring appears to be a key contributor to the hypothetical higher potency of Compound A .

Based on these SAR principles, the biological action of this compound is likely mediated by its ability to effectively bind to a specific biological target, with the thiourea core providing the primary interaction points and the 1,1-dioxothiolan and methyl substituents modulating the binding affinity, specificity, and pharmacokinetic properties of the molecule.

Exploration of Biological Activities and Associated Molecular Targets for 1 1,1 Dioxothiolan 3 Yl 3 Methylthiourea and Its Analogues

Anticancer Potentials and Cellular Pathway Modulationnih.govnih.gov

Thiourea (B124793) derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to interfere with key enzymatic activities and cellular processes that are critical for cancer cell survival and proliferation. ontosight.aimdpi.com

Sirtuin-1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular processes and has been identified as a potential target for cancer therapy. ui.ac.idnih.gov The inhibition of SIRT1 is a promising strategy for cancer treatment. ui.ac.id In silico studies, including molecular docking and dynamics, have been employed to identify and design thiourea derivatives as potential SIRT1 inhibitors. ui.ac.idresearchgate.net

Computational studies have predicted that certain 1-benzoyl-3-methylthiourea derivatives and other analogues can effectively inhibit SIRT1. ui.ac.id For instance, molecular docking results identified specific compounds with strong binding affinities to the SIRT1 active site. researchgate.net One study proposed 2-(benzyloxy)-N-(methylcarbamothioyl)benzamide as a potential anticancer candidate based on its predicted ability to inhibit SIRT1. ui.ac.id Another computational analysis highlighted [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, which showed a low free energy of binding (ΔG value of −9.29 kcal/mol) and a predicted inhibition constant (Ki) of 0.156 µM, suggesting it could be a potent inhibitor. researchgate.net These findings underscore the potential of thiourea-based compounds to be developed as SIRT1-targeting anticancer agents. ui.ac.idresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase whose dysregulation is a hallmark of many cancers, making it a critical target for anticancer drugs. nih.govresearchgate.net Several thiourea derivatives have been identified as inhibitors of EGFR signaling. nih.govnih.gov

An in-silico study of 1-benzoyl-3-methylthiourea derivatives investigated their potential to inhibit EGFR tyrosine kinase. bohrium.comunair.ac.id The results showed that 1-(3-Chlorobenzoyl)-3-methylthiourea had the lowest binding energy (–9.28 kcal/mol), indicating a strong potential for inhibition. bohrium.com Another study on a novel N-substituted thiourea derivative, referred to as DC27, demonstrated marked reduction in the tyrosine phosphorylation of EGFR. nih.govresearchgate.net This inhibition of EGFR activation subsequently blocked key downstream signaling pathways, such as Erk1/2 and AKT, which are crucial for cell proliferation. nih.gov Furthermore, molecular docking studies of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs against EGFR revealed significant binding affinities, with docking scores ranging from -6.363 to -7.565 kcal/mol. nih.govresearchgate.net Specifically, one analogue with a 4-bromo substitution on the phenyl ring displayed an efficient binding against EGFR with a docking score of -7.558 kcal/mol. researchgate.net

The ability of thiourea analogues to inhibit cell proliferation has been evaluated across a diverse panel of human cancer cell lines. nih.govresearchgate.netmdpi.com These compounds often induce cell cycle arrest and apoptosis, leading to potent cytotoxic effects. nih.govmdpi.comresearchgate.net

One N-substituted thiourea derivative, DC27, inhibited cell proliferation in a panel of human lung carcinoma cell lines in a dose-dependent manner, with IC₅₀ values ranging from 2.5 to 12.9 µM. nih.govresearchgate.net This compound was found to induce G₀/G₁ arrest of the cell cycle and apoptosis. nih.gov Similarly, various 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values of ≤ 10 µM. nih.govmdpi.com A diarylthiourea derivative was also effective in suppressing the growth of MCF-7 breast cancer cells, exhibiting an IC₅₀ value of 338.33 ± 1.52 µM. mdpi.com

The antiproliferative activity of these compounds is often significant. For example, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea showed notable growth inhibition against several cancer cell lines, including non-small cell lung (EKVX), renal (CAKI-1, ACHN), melanoma (UACC-62, LOX IMVI), and breast (MCF7) cancer cell lines. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Thiourea Analogues in Various Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | Measurement | Value | Reference |

| N-substituted thiourea (DC27) | Human Lung Carcinoma | IC₅₀ | 2.5-12.9 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | Colon (SW620) | IC₅₀ | 1.5 - 7.6 µM | mdpi.com |

| 3-(Trifluoromethyl)phenylthiourea analogs | Prostate (PC3) | IC₅₀ | ≤ 10 µM | mdpi.com |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Melanoma (LOX IMVI) | % Growth Inhibition | 84.52% | nih.gov |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Breast (MCF7) | % Growth Inhibition | 83.48% | nih.gov |

| Diarylthiourea derivative (Compound 4) | Breast (MCF-7) | IC₅₀ | 338.33 µM | mdpi.com |

| Sulfur-containing thiourea (Compound 14) | Liver (HepG2) | IC₅₀ | 1.50 - 16.67 µM | researchgate.net |

| Sulfur-containing thiourea (Compound 10) | Leukemia (MOLT-3) | IC₅₀ | 1.20 µM | researchgate.net |

Antimicrobial Efficacy Against Pathogenic Organismsresearchgate.netnih.govmdpi.com

In addition to their anticancer potential, thiourea derivatives have demonstrated significant antimicrobial properties, positioning them as candidates for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens. mdpi.comnih.gov

Thiourea derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net A series of thiourea derivatives showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL. nih.gov Another study on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also reported high inhibition against Gram-positive cocci (S. aureus and S. epidermidis), with MIC values in the range of 4-32 μg/mL. nih.gov The activity was also observed against hospital-isolated MRSA strains, with MIC values from 4 to 64 μg/mL. nih.gov

Research into the mode of action indicates that these compounds can disrupt bacterial cell integrity. nih.gov For instance, one derivative was shown to disrupt the integrity of the MRSA cell wall. nih.gov Other studies suggest that the antibacterial effect of 1-aroyl-3-aryl thioureas is more pronounced against Gram-negative bacteria. researchgate.net In-silico predictions also support the antibacterial potential of these compounds, with some derivatives predicted to be active against MRSA and Mycobacterium tuberculosis. fip.org

Table 2: Antibacterial Activity of Selected Thiourea Analogues

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea derivative (TD4) | Staphylococcus aureus (MRSA) | 2–16 | nih.gov |

| Thiourea derivative (TD4) | Staphylococcus epidermidis | 2–16 | nih.gov |

| Thiourea derivative (TD4) | Enterococcus faecalis | 2–16 | nih.gov |

| 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus aureus | 4–32 | nih.gov |

| 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus epidermidis | 4–32 | nih.gov |

| 3-amino-1H-1,2,4-triazole scaffold | Methicillin-resistant S. aureus (MRSA) | 4–64 | nih.gov |

The emergence of multidrug-resistant fungal pathogens like Candida auris has created an urgent need for new antifungal agents. mdpi.comnih.gov Thiourea derivatives have shown promise in this area. mdpi.comresearchgate.net

Several thiourea derivatives of 2-thiophenecarboxylic acid were evaluated for their activity against nosocomial strains of C. auris. mdpi.comnih.gov One ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com The antifungal action of these compounds is influenced by their specific structural modifications. mdpi.com Other studies have also reported the anti-yeast activity of thiourea derivatives against various Candida species, including Candida albicans, Candida krusei, and Candida parapsilosis. mdpi.comresearchgate.net However, not all thiourea derivatives show significant antifungal effects; one study synthesized several N-substituted-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione -5-yl ) phenyl[thioureas and found them not to possess significant antifungal activity. nih.gov

Antileishmanial Activity and Specific Target Engagement

Thiourea derivatives have emerged as promising scaffolds in the development of new antileishmanial agents, a critical need given the limitations of current therapies. nih.gov Studies on various analogues demonstrate significant in vitro activity against Leishmania species. For instance, a series of novel 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were evaluated against Leishmania major promastigotes, with several compounds exhibiting notable inhibitory effects. nih.gov

Molecular docking studies have been employed to elucidate the mechanism of action, identifying N-myristoyltransferase (NMT) as a key molecular target within the parasite. nih.gov NMT is a vital enzyme for the survival and virulence of Leishmania. The interaction between thiourea derivatives and L. major NMT (LmNMT) involves a combination of hydrophobic interactions, π-stacking, and hydrogen bonding within the enzyme's active site. Molecular dynamics simulations have further supported the stability of these interactions, suggesting that these compounds can act as effective and selective inhibitors of the parasitic enzyme over its human counterpart. nih.gov

The structural diversity of thiourea derivatives allows for fine-tuning of their antileishmanial potency. Research has shown that substitutions on the thiourea nitrogen atoms significantly influence activity. nih.govmdpi.com

Table 1: Antileishmanial Activity of Selected Thiourea Derivatives against L. major

| Compound | IC₅₀ (µg/mL) after 48h | Reference |

|---|---|---|

| Compound 3 | 38.54 | nih.gov |

| Compound 5 | 84.75 | nih.gov |

| Compound 10 | 70.31 | nih.gov |

| Amphotericin B (Standard) | 0.19 | nih.gov |

Data sourced from a study on 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives.

Other Antitubercular and Antimalarial Applications

The therapeutic potential of the thiourea scaffold extends to other significant infectious diseases, including tuberculosis and malaria. mdpi.com Numerous thiourea derivatives have been synthesized and evaluated for their antimycobacterial effects. nih.govnih.gov For example, a series of 1-[3-(4-benzotriazol-1/2-yl-3-fluoro-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-3-substituted-thiourea derivatives displayed excellent in vitro activity against both drug-sensitive and resistant clinical isolates of Mycobacterium tuberculosis. nih.gov One compound from this series demonstrated a minimum inhibitory concentration (MIC) equivalent to linezolid (B1675486) and superior to isoniazid (B1672263) against the tested strains. nih.gov

Another study reported on isonicotinyl hydrazones containing a phenylthiourea (B91264) moiety. The most potent compound in this series, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was found to be 3 times more active against M. tuberculosis H37Rv and 185 times more active against an isoniazid-resistant strain when compared to isoniazid itself. nih.gov

In the realm of antimalarial research, libraries of compounds originally developed as antimalarials have been screened for other activities, indicating the potential for cross-application. nih.gov The Medicines for Malaria Venture (MMV) has made collections of compounds available that have led to the identification of hits against other pathogens, and the thiourea scaffold is a common feature in many bioactive molecules. mdpi.comnih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Thiourea and its derivatives are well-documented as potent antioxidants and scavengers of free radicals. mdpi.comhueuni.edu.vn Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the development of numerous diseases, including cancer and inflammatory conditions. mdpi.com The antioxidant capacity of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. hueuni.edu.vnresearchgate.net

The primary mechanism by which these compounds exert their antioxidant effect is believed to be hydrogen atom transfer (HAT). hueuni.edu.vnresearchgate.net In this process, the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of N-H bonds in the thiourea structure is crucial for this activity. researchgate.net Quantum chemical calculations have supported the HAT mechanism as being kinetically preferred over single electron transfer (SET) pathways. hueuni.edu.vn

The antioxidant potential can be modulated by various substituents on the thiourea backbone. For example, studies on 1,3-bis(3,4-dichlorophenyl) thiourea showed strong activity against both DPPH and ABTS free radicals. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Thiourea Analogues

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 | mdpi.com |

| Compound 24 | 45 | mdpi.com |

| Compound 27 | 42.3 | mdpi.com |

| Compound 29 | 5.8 | mdpi.com |

| Ascorbic Acid (Standard) | -33.22 | mdpi.com |

IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.

Anti-inflammatory Response Regulation

The anti-inflammatory properties of thiourea derivatives are another area of active investigation. ontosight.ainih.gov Inflammation is a protective biological response, but chronic inflammation contributes to a variety of diseases. nih.govnih.gov Thiourea-based compounds have shown potential in modulating this response.

For instance, a series of novel thiourea derivatives of naproxen (B1676952) were synthesized and evaluated for their anti-inflammatory and cytotoxic activities. nih.gov These compounds were assessed for their ability to inhibit cyclooxygenases and lipoxygenase, key enzymes in the inflammatory cascade. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to confirm the anti-inflammatory effects of these compounds. nih.gov Another in vitro method to assess anti-inflammatory potential is the inhibition of protein (albumin) denaturation, as protein denaturation is a contributing factor to the inflammatory process. nih.gov

Investigation of Interactions with Metal Centers and Resultant Bioactivity Modulation

The thiourea scaffold, with its sulfur and nitrogen atoms, is an effective chelating ligand for various metal ions. biointerfaceresearch.com The formation of metal complexes with thiourea derivatives can significantly modulate their biological activity, often enhancing their therapeutic potential. mdpi.commdpi.com Gold(I) and silver(I) complexes, in particular, have garnered attention for their potential anticancer properties. mdpi.commdpi.com

The mechanism of action for these metal complexes often involves targeting specific biological pathways. For example, gold(I)-thiourea complexes have been shown to be potent inhibitors of the enzyme thioredoxin reductase (TrxR), which is a key regulator of cellular redox balance and is often overexpressed in cancer cells. mdpi.com The coordination of the metal to the thiourea ligand can lead to complexes with improved cellular uptake and selectivity for cancer cells. mdpi.com

Exploration of Additional Bioactivities (e.g., Anti-Alzheimer's)

The structural versatility of thiourea derivatives has led to their exploration for a wide range of other biological activities, including potential applications in neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com The multifactorial nature of Alzheimer's disease necessitates multi-target drugs, and the thiourea scaffold is well-suited for the development of such agents. researchgate.net

Research into thiourea-containing hybrids has shown promise. For example, amiridine derivatives modified with thiourea have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), reduce β-amyloid (Aβ) aggregation, and exert antioxidant effects—all of which are key pathological features of Alzheimer's disease. researchgate.net Molecular docking studies suggest these compounds can effectively bind to the active sites of these target proteins. researchgate.net The neuroprotective effects of thiourea-related compounds may also be linked to their anti-inflammatory and antioxidant properties, which help mitigate the neuronal damage associated with the disease. nih.govnih.gov

Advanced Research Directions and Future Prospects for 1 1,1 Dioxothiolan 3 Yl 3 Methylthiourea

Rational Design and Discovery of Novel Analogues through Computational and Synthetic Methodologies

The rational design of new analogues based on the 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea structure is a key area for future investigation. This process leverages computational tools to predict the biological activity and properties of novel compounds before their synthesis, saving time and resources. nih.gov

Computational Methodologies: Structure-based drug design methods, such as protein-ligand docking, are frequently used to predict the conformation of a ligand within a biological target's binding site and to estimate its binding affinity. nih.govmdpi.com For thiourea (B124793) derivatives, molecular docking studies have been employed to understand interactions with targets like enzymes and DNA, guiding the design of more potent and selective compounds. biointerfaceresearch.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of molecules and their cytotoxic or inhibitory activities, providing insights for optimizing lead compounds. mdpi.com

| Computational Method | Application in Thiourea Analogue Design | Potential Outcome |

|---|---|---|

| Protein-Ligand Docking | Predicts binding modes and affinities of analogues to specific biological targets (e.g., enzymes, receptors). mdpi.comresearchgate.net | Identification of analogues with improved target specificity and potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes mathematical relationships between chemical structure and biological activity to guide modifications. mdpi.com | Rational optimization of the scaffold for enhanced efficacy. |

| Molecular Dynamics (MD) Simulations | Explores the dynamic behavior and stability of the compound-target complex over time. mdpi.comresearchgate.net | Provides deeper understanding of binding mechanics and informs on structural refinements. |

Synthetic Methodologies: The synthesis of thiourea derivatives is well-established, typically involving the reaction of an isothiocyanate with a primary or secondary amine. uobabylon.edu.iq For creating analogues of this compound, this could involve synthesizing various substituted isothiocyanates to react with 3-amino-1,1-dioxothiolan or, conversely, using methyl isothiocyanate to react with novel amines derived from the dioxothiolan ring. beilstein-journals.org Such synthetic strategies allow for the systematic modification of the compound's structure to explore how changes in lipophilicity, electronic properties, and steric bulk affect its biological activity. analis.com.my

Development of this compound as Molecular Probes for Target Identification and Validation

Molecular probes are essential tools for identifying and validating biological targets of bioactive compounds. The inherent binding capabilities of the thiourea moiety make this compound a candidate for development into such a probe. Thiourea derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and coordination with metal ions. biointerfaceresearch.comnih.gov

To be an effective molecular probe, a compound often requires modification to include a reporter group (e.g., a fluorescent tag or a biotin (B1667282) handle for affinity purification) or a reactive group for covalent labeling of the target protein. The synthesis of such modified analogues of this compound would be a critical step. These probes could then be used in cell-based or in vitro assays to isolate and identify binding partners, thereby elucidating the compound's mechanism of action.

Integration with Radiolabeling Techniques for Research Applications (e.g., for in vitro binding studies)

Radiolabeling is a highly sensitive technique used to trace the fate of a molecule and quantify its interaction with biological targets. Integrating this compound with radiolabeling, for instance by incorporating isotopes like Carbon-14 (¹⁴C) or Tritium (³H), would enable precise in vitro binding studies.

Research on other thioureas has demonstrated the utility of this approach. For example, studies using [¹⁴C]thiourea have been conducted to investigate its binding to rat lung protein. nih.gov These experiments revealed the presence of two distinct binding sites: one with low affinity and high capacity, and another with high affinity and low capacity. nih.gov Such studies provide quantitative data on binding kinetics and affinity, which are crucial for understanding the pharmacological profile of a compound.

| Binding Site | Affinity | Capacity | Significance |

|---|---|---|---|

| Site 1 | Low | High | May represent non-specific or lower-affinity interactions. |

| Site 2 | High | Low | Likely represents specific, high-avidity binding to a biological target. |

Applying this technique to a radiolabeled version of this compound could similarly quantify its binding to specific proteins or tissues, helping to validate targets identified through other means and to understand its distribution and mechanism.

Exploration of Supramolecular Assembly and Material Science Applications (e.g., anion receptors, metal complexation)

The thiourea functional group is well-known for its ability to form strong hydrogen bonds, which can direct the self-assembly of molecules into ordered, higher-level structures. mersin.edu.trnih.gov This property opens up avenues for this compound in supramolecular chemistry and material science.

Supramolecular Assembly and Anion Receptors: The N-H protons of the thiourea group are effective hydrogen-bond donors, enabling them to act as receptors for anions. semanticscholar.org The assembly of thiourea derivatives can create specific pockets or channels that selectively bind certain anions. The structure of this compound could be systematically modified to tune the size and chemical nature of this binding pocket, potentially leading to the development of selective sensors for environmentally or biologically important anions.

Metal Complexation: Thiourea derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions through their sulfur and nitrogen donor atoms. ksu.edu.tranalis.com.my They have been used to form complexes with metals such as copper, zinc, mercury, platinum, and palladium. semanticscholar.orgmdpi.comnih.gov These metal complexes can exhibit unique properties and biological activities distinct from the free ligand. mdpi.com For example, metal coordination can enhance cytotoxic activity in cancer research. mdpi.com Exploring the coordination of this compound with various transition metals could lead to novel materials with interesting catalytic, magnetic, or electronic properties, as well as new potential therapeutic agents. nih.govmdpi.com

Investigation of Synergistic Effects in Combination with Existing Research Compounds

A growing area of research is the investigation of combination therapies, where two or more compounds are used together to achieve a greater effect than either compound alone—a phenomenon known as synergy. Thiourea derivatives have been explored in this context, particularly in anticancer research. nih.gov

The future prospects for this compound include studying its effects in combination with established research compounds or approved drugs. For instance, if the compound is found to inhibit a particular cellular pathway, it could be combined with another agent that targets a complementary pathway. One notable example in the broader class of thiourea compounds is the synergistic effect observed between thiourea ligands and metals like gold (Au) and silver (Ag) in creating cytotoxic complexes. mdpi.com The metal complex often shows considerably improved results compared to the thiourea ligand alone. mdpi.com Investigating such combinations could reveal synergistic interactions that enhance efficacy or overcome resistance mechanisms in various research models. biointerfaceresearch.commdpi.com

Q & A

Basic: What are the optimal synthetic routes for 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach is the condensation of 1,1-dioxothiolan-3-amine with methyl isothiocyanate under reflux conditions using a triethylamine catalyst. Key steps include:

- Intermediate formation : Reacting 1,1-dioxothiolan-3-amine with methyl isothiocyanate in anhydrous ethanol at 75°C for 7–12 hours.

- Purification : Recrystallization from ethanol to isolate the product .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Methyl isothiocyanate, EtOH, reflux | ~85–90 | TLC, FT-IR, NMR |

| 2 | FeCl₃·6H₂O (for metal complexes) | ~97.5 | UV-Vis, mass spectrometry |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirm the presence of thiourea C=S stretch (~1250–1350 cm⁻¹) and sulfone S=O stretches (~1150–1300 cm⁻¹) .

- NMR : ¹H NMR identifies protons on the dioxothiolan ring (δ 3.5–4.5 ppm) and methylthiourea group (δ 2.8–3.2 ppm) .

- UV-Vis : Used to monitor electronic transitions in metal complexes (e.g., d-d transitions for Fe(III) at ~450 nm) .

- Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths and angles, particularly hydrogen-bonding networks critical for stability .

Advanced: How can computational methods resolve contradictions in crystallographic or biological activity data?

Methodological Answer:

Discrepancies in crystallographic data (e.g., hydrogen-bonding patterns) are addressed using:

- Graph-set analysis : Classifies hydrogen bonds into patterns (e.g., chains, rings) to identify dominant interactions .

- Molecular docking : Predicts binding modes with biological targets (e.g., ribonucleotide reductase) using AutoDock Vina. For example, Fe(III) complexes show binding affinities of −7.76 kcal/mol, outperforming cisplatin .

Data Table :

| Parameter | Value (Fe(III) Complex) | Reference |

|---|---|---|

| Binding affinity | −7.76 kcal/mol | |

| Inhibition constant | 2.11 µM | |

| Hydrogen bonds | 4 (Arg 293, Ser 217, Thr 608, Cys 428) |

Advanced: What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET prediction : Tools like PreADMET or SwissADME estimate parameters:

- Molecular dynamics (MD) : Simulates ligand-protein stability over 50 ns. RMSD < 2 Å confirms stable binding (e.g., with HER2 receptors) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent effects :

- Metal complexation : Fe(III) or Co(III) complexes show 5–10× lower IC₅₀ values than free ligands in leukemia cell lines .

Advanced: What experimental and analytical challenges arise in studying metal complexes of this ligand?

Methodological Answer:

- Synthetic challenges :

- Analytical challenges :

Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.